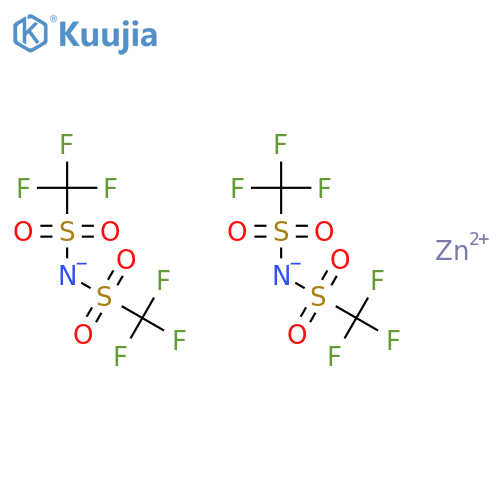Cas no 168106-25-0 (Zinc Dibis(trifluoromethylsulfonyl)imide)

168106-25-0 structure
商品名:Zinc Dibis(trifluoromethylsulfonyl)imide
CAS番号:168106-25-0
MF:C4F12N2O8S4Zn
メガワット:625.701234817505
MDL:MFCD16621474
CID:2084564
PubChem ID:253661761
Zinc Dibis(trifluoromethylsulfonyl)imide 化学的及び物理的性質
名前と識別子
-
- Zinc bis(trifluoromethylsulfonyl)imide
- Zinc(II) Bis(trifluoromethanesulfonyl)imide
- Zinc di[bis(trifluoromethylsulfonyl)imide]
- zinc,bis(trifluoromethylsulfonyl)azanide
- Bis(trifluoromethanesulfonyl)imide Zinc(II) Salt
- Zn(NTf2)2
- Zn-bis(trifluoromethylsulfonyl)imide
- Zinc(II) Triflimide
- Zinc bis(trifluoromethylsulfonyl)imide, min. 97%
- 168106-25-0
- AKOS025146854
- SY060659
- Zinc(II) Bis(trifluoromethanesulfonyl)imide 99.5%
- Z0027
- ZINC(2+) BIS(BISTRIFLYLIMIDE ANION)
- DTXSID90565779
- Zinc bis[bis(trifluoromethanesulfonyl)azanide]
- Zinc(II) Bis[(trifluoromethyl)sulfonyl]amide
- A909689
- zinc;bis(trifluoromethylsulfonyl)azanide
- 693-904-5
- Zinc Dibis(trifluoromethylsulfonyl)imide
-
- MDL: MFCD16621474
- インチ: InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
- InChIKey: QEORIOGPVTWFMH-UHFFFAOYSA-N
- ほほえんだ: O=S1(C(F)(F)F)=[O+][Zn-2]2([O+]=S([N-]S(=[O+]2)(C(F)(F)F)=O)(C(F)(F)F)=O)[O+]=S([N-]1)(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 623.76400
- どういたいしつりょう: 623.763729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 374
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 172Ų
じっけんとくせい
- ゆうかいてん: 143-147 °C
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - ようかいど: It is soluble in CH2Cl2 and H2O.
- あんていせい: hygroscopic
- PSA: 170.08000
- LogP: 6.43930
- かんど: Moisture Sensitive
Zinc Dibis(trifluoromethylsulfonyl)imide セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
-
危険物標識:

- 危険レベル:8
- 包装グループ:II
Zinc Dibis(trifluoromethylsulfonyl)imide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A311037-1g |
Zinc bis(trifluoromethylsulfonyl)imide |
168106-25-0 | 98% | 1g |
$12.0 | 2025-02-19 | |
| eNovation Chemicals LLC | D624354-5g |
ZINC(II) BIS(TRIFLUOROMETHANESULFONYL)IMIDE |
168106-25-0 | 97% | 5g |
$475 | 2024-08-03 | |
| BAI LING WEI Technology Co., Ltd. | 1094022-5G |
Zinc bis(trifluoromethylsulfonyl)imide, Zn:10.1-10.7% |
168106-25-0 | 5G |
¥ 2408 | 2021-07-08 | ||
| eNovation Chemicals LLC | Y1290023-100g |
Zinc bis(trifluoromethylsulfonyl)imide |
168106-25-0 | 98% | 100g |
$240 | 2024-06-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Z0027-1G |
Zinc(II) Bis(trifluoromethanesulfonyl)imide |
168106-25-0 | >98.0%(T) | 1g |
¥735.00 | 2024-04-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 46880-1g |
Zinc bis(trifluoromethylsulfonyl)imide |
168106-25-0 | 1g |
¥1008.00 | 2023-04-13 | ||
| Apollo Scientific | PC10697-25g |
Zinc bis(trifluoromethylsulfonyl)imide |
168106-25-0 | 98% | 25g |
£71.00 | 2025-02-19 | |
| TRC | Z438430-5g |
Zinc Di[bis(trifluoromethylsulfonyl)imide] |
168106-25-0 | 5g |
$ 405.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z65100-250mg |
Zinc bis(trifluoromethylsulfonyl)imide |
168106-25-0 | 98% | 250mg |
¥29.0 | 2022-04-26 | |
| TRC | Z438430-5000mg |
Zinc Di[bis(trifluoromethylsulfonyl)imide] |
168106-25-0 | 5g |
$ 465.00 | 2023-04-12 |
Zinc Dibis(trifluoromethylsulfonyl)imide 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
168106-25-0 (Zinc Dibis(trifluoromethylsulfonyl)imide) 関連製品
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:168106-25-0)Zinc Dibis(trifluoromethylsulfonyl)imide

清らかである:99%
はかる:5g
価格 ($):262.0